molecular formula C24H21NO3S B267783 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

Katalognummer B267783
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: WGKVWYHQRCSHQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has biochemical and physiological effects on various organs and systems in the body. It has been found to have anti-inflammatory, antioxidant, and analgesic effects. It has also been shown to improve cognitive function and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine in lab experiments is its potential as a drug candidate for various diseases. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are numerous future directions for the study of 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. Some potential areas of research include exploring its potential as a treatment for neurodegenerative diseases, investigating its effects on different types of cancer, and studying its potential side effects and toxicity in animal models. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for potential drug development.
In conclusion, 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a comprehensive overview of this compound. Further studies are needed to fully understand its potential as a drug candidate for various diseases.

Synthesemethoden

The synthesis of 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminothiophenol with 3-(2-bromoacetyl)coumarin in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

Eigenschaften

Produktname

7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

Molekularformel

C24H21NO3S

Molekulargewicht

403.5 g/mol

IUPAC-Name

7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

InChI

InChI=1S/C24H21NO3S/c1-26-20-12-11-15(13-21(20)27-2)24-17-14-28-19-9-5-3-7-16(19)23(17)25-18-8-4-6-10-22(18)29-24/h3-13,17,24H,14H2,1-2H3

InChI-Schlüssel

WGKVWYHQRCSHQT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3COC4=CC=CC=C4C3=NC5=CC=CC=C5S2)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2C3COC4=CC=CC=C4C3=NC5=CC=CC=C5S2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.